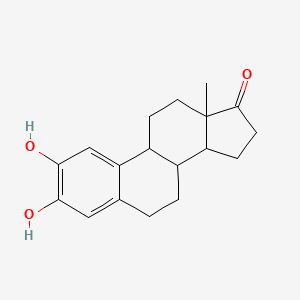

2,3-Dihydroxyestra-1(10),2,4-trien-17-one

Beschreibung

2,3-Dihydroxyestra-1(10),2,4-trien-17-one is a dihydroxylated derivative of the estrogen steroid backbone. Structurally, it features hydroxyl groups at positions 2 and 3, distinguishing it from estrone (E1, 3-hydroxyestra-1(10),2,4-trien-17-one) .

Eigenschaften

IUPAC Name |

2,3-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,19-20H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWINWPBPEKHUOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861899 | |

| Record name | 2,3-Dihydroxyestra-1(10),2,4-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

2,3-Dihydroxyestra-1(10),2,4-trien-17-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um Chinone und andere Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene Hydroxyderivate umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionsbedingungen können je nach gewünschtem Produkt variieren, beinhalten aber typischerweise kontrollierte Temperaturen und spezifische Lösungsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Hydroxyderivate und Chinone, die unterschiedliche biologische Aktivitäten und Anwendungen haben können.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydroxyestra-1(10),2,4-trien-17-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various hydroxy derivatives and quinones, which can have different biological activities and applications.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

The synthesis of 2,3-Dihydroxyestra-1(10),2,4-trien-17-one typically involves the hydroxylation of steroid precursors such as estrone or estradiol. Common synthetic methods include:

- Hydroxylation Reactions : Utilizing specific reagents and catalysts under controlled conditions to introduce hydroxyl groups selectively.

- Purification Techniques : Employing recrystallization or chromatography to achieve high purity levels in the final product.

Estrogenic Activity

2,3-Dihydroxyestra-1(10),2,4-trien-17-one exhibits estrogenic activity by binding to estrogen receptors (ERs). This interaction activates signaling pathways that regulate gene expression and cellular functions. Studies have shown that compounds with similar structures can influence cell proliferation in estrogen-sensitive tissues:

- Cell Proliferation Studies : Research indicates that this compound can modulate the growth of breast cancer cells through its action on ERα and ERβ .

- Mechanism of Action : The compound's binding affinity for estrogen receptors suggests potential use in hormone replacement therapies and cancer treatments.

Cancer Treatment

Recent investigations have focused on the antiproliferative effects of 2,3-Dihydroxyestra-1(10),2,4-trien-17-one and its derivatives:

- Antiproliferative Agents : Studies have synthesized various derivatives with modifications that enhance their efficacy against cancer cell lines. For instance, structural modifications have been linked to increased inhibition of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which is crucial for estrogen metabolism in breast cancer .

| Compound | Activity | Target |

|---|---|---|

| 2,3-Dihydroxyestra-1(10),2,4-trien-17-one | Moderate | ERα/ERβ |

| 16β-(m-carbamoylbenzyl)-E2 | Significant | 17β-HSD1 |

Hormone Replacement Therapy

Given its estrogenic properties, 2,3-Dihydroxyestra-1(10),2,4-trien-17-one is being studied for its potential role in hormone replacement therapy (HRT):

- Neuroprotective Effects : Research suggests that similar compounds can exert neuroprotective effects by selectively targeting brain tissues without systemic exposure . This specificity may reduce side effects commonly associated with traditional HRT.

Case Studies

- In Vitro Studies : A series of experiments demonstrated the compound's ability to promote cell proliferation in MCF7 breast cancer cells while also inhibiting apoptosis through ER-mediated pathways. These findings highlight its dual role as both a proliferative agent and a potential therapeutic target for breast cancer management.

- Animal Models : In vivo studies using ovariectomized mice illustrated the compound's effectiveness in mimicking natural estrogen activity while minimizing peripheral exposure. This characteristic is particularly beneficial for developing safer neurotherapeutics .

Wirkmechanismus

The mechanism of action of 2,3-Dihydroxyestra-1(10),2,4-trien-17-one involves its interaction with estrogen receptors. It binds to these receptors and modulates their activity, influencing various cellular processes. The compound’s effects are mediated through pathways involving estrogen receptor signaling, which can impact gene expression and cellular function .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogues

Key Observations:

- Hydroxyl vs. Sulfamoylated Groups : Sulphamoylated compounds (e.g., ESE-15-ol) induce significantly higher ROS (H₂O₂ and superoxide) in cancer cells compared to hydroxylated analogues like EE-one (H₂O₂ MFI: 27–33 vs. 146–149) . The target compound’s dihydroxy structure may exhibit even lower ROS induction but could retain receptor-binding affinity.

Physicochemical and Metabolic Properties

- Polarity : The 2,3-dihydroxy configuration increases polarity versus estrone, likely enhancing aqueous solubility but reducing membrane permeability.

- Metabolism : Dihydroxy structures may undergo sulfation or glucuronidation at either hydroxyl group, contrasting with estrone’s primary sulfation at C3 . Methoxy derivatives (e.g., 2-methoxyestrone) resist further hydroxylation, prolonging half-life .

Biologische Aktivität

2,3-Dihydroxyestra-1(10),2,4-trien-17-one, also known as a derivative of estradiol, has garnered attention in scientific research due to its significant biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant findings from various studies.

Chemical Structure and Properties

The compound 2,3-Dihydroxyestra-1(10),2,4-trien-17-one is characterized by a hydroxyl group at the 2 and 3 positions of the estrene backbone and a ketone at the 17 position. Its structural formula can be represented as follows:

This structure is crucial for its interaction with estrogen receptors (ERs) and other biological targets.

The biological activity of 2,3-Dihydroxyestra-1(10),2,4-trien-17-one primarily arises from its ability to bind to estrogen receptors (ERα and ERβ). This binding can activate various signaling pathways that influence cell proliferation, differentiation, and apoptosis. The compound exhibits both agonistic and antagonistic properties depending on the target tissue and context.

Key Mechanisms:

- Estrogen Receptor Activation : The compound binds to estrogen receptors, leading to transcriptional activation of estrogen-responsive genes.

- Antiproliferative Effects : In certain cancer cell lines, it has been shown to inhibit cell proliferation by inducing cell cycle arrest.

- Apoptosis Induction : Studies indicate that the compound can promote apoptosis in cancer cells through various pathways.

Anticancer Properties

Research has demonstrated that 2,3-Dihydroxyestra-1(10),2,4-trien-17-one exhibits significant anticancer properties:

- Cytotoxicity : In vitro studies have shown that the compound can induce cytotoxic effects on breast cancer cell lines such as MCF-7 and LNCaP. It arrests these cells in specific phases of the cell cycle (G1/G0 or G2/M) and promotes apoptotic features like DNA fragmentation and nuclear condensation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | G1 Arrest |

| LNCaP | 12 | G2/M Arrest |

Hormonal Activity

The compound acts as a selective estrogen receptor modulator (SERM), exhibiting varying effects based on tissue type:

- Bone : Promotes bone density without stimulating breast tissue.

- Uterus : Exhibits uterotrophic effects at lower doses compared to traditional estrogens .

Case Studies

-

Study on Breast Cancer Cells :

A study evaluated the effects of 2,3-Dihydroxyestra-1(10),2,4-trien-17-one on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability with significant apoptosis markers observed at concentrations above 10 µM. Flow cytometry analysis confirmed G1 phase arrest. -

Neuroprotective Effects :

Another investigation highlighted its potential as a neuroprotective agent. The compound was shown to selectively increase levels of neuroactive estrogens in brain tissues while minimizing peripheral exposure, suggesting potential applications in neurotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.